Barium(2+);bromide;dihydrate
Description
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Structure
2D Structure
Properties
Molecular Formula |
BaBrH4O2+ |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
barium(2+);bromide;dihydrate |
InChI |
InChI=1S/Ba.BrH.2H2O/h;1H;2*1H2/q+2;;;/p-1 |
InChI Key |
JLTHYMDTXLVPFC-UHFFFAOYSA-M |
Canonical SMILES |
O.O.[Br-].[Ba+2] |
Origin of Product |
United States |
Significance in Advanced Materials Science and Chemical Synthesis
Barium(2+);bromide;dihydrate is a versatile compound in the realms of materials science and chemical synthesis due to its distinct properties. chemimpex.comchemimpex.com It is recognized for its high solubility in water and its role as a stable source of barium and bromide ions. orchidsinternationalschool.comchemimpex.com
In advanced materials science, the compound is utilized in the synthesis of specialized barium-based materials. chemimpex.com These materials are integral to the development of advanced ceramics and certain electronic components. chemimpex.com Its application extends to the production of optical materials, where it acts as a precursor for barium-based glasses and ceramics, contributing to their durability and performance. orchidsinternationalschool.comchemimpex.com Researchers have also explored its use in formulating specialized coatings, particularly those designed for X-ray absorption, and in the manufacturing of certain photoelectric devices. chemimpex.comchemimpex.com
As a tool in chemical synthesis, barium bromide dihydrate is primarily used as a precursor for creating other barium compounds and various bromides. funcmater.comorchidsinternationalschool.comchemeurope.comheegermaterials.com It can be reacted with different acids and bases to produce a range of barium salts, which have numerous applications. orchidsinternationalschool.com For instance, solutions of barium bromide react with sulfate (B86663) salts to produce a solid precipitate of barium sulfate. wikipedia.orgbyjus.com Similar precipitation reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, yielding solid barium oxalate, fluoride, and phosphate, respectively. wikipedia.org The compound is also used as a reagent in analytical chemistry for procedures like titrations and the qualitative analysis of ions in solution. orchidsinternationalschool.com
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | BaBr₂·2H₂O funcmater.comchemimpex.comwikipedia.org |
| Molar Mass | 333.17 g/mol chemimpex.comnih.govscbt.com |
| Appearance | White crystalline solid orchidsinternationalschool.comchemimpex.comwikipedia.org |
| Density | 3.58 g/cm³ chemicalbook.comwikipedia.org |
| Crystal Structure | Monoclinic sdu.dkaip.org |
| Solubility in Water | Readily dissolves chemicalbook.combyjus.com |
Crystal Structure Data
| Parameter | Value |
| Space Group | C2/c sdu.dk |
| a | 10.449 Å sdu.dk |
| b | 7.204 Å sdu.dk |
| c | 8.385 Å sdu.dk |
| β | 113.49° sdu.dk |
| Molecules per unit cell (Z) | 4 sdu.dk |
Synthetic Methodologies and Advanced Preparations
Optimization of Synthesis Parameters for High-Purity Crystalline Forms
The production of high-purity Barium (2+);bromide;dihydrate hinges on the careful control of several key parameters during the crystallization process. While detailed quantitative research specifically on the optimization of Barium (2+);bromide;dihydrate synthesis is not extensively available in public literature, the principles of inorganic salt crystallization and data from analogous compounds, such as Barium Chloride Dihydrate and Barium Sulfate (B86663), provide a strong framework for understanding the influential factors. These factors primarily include supersaturation, pH, temperature and cooling rate, and the presence of additives.
Supersaturation is the primary driving force for both nucleation and crystal growth. The level of supersaturation directly impacts the crystalline quality; if it is too high, rapid, uncontrolled precipitation can occur, leading to the inclusion of impurities and the formation of smaller, less-ordered crystals. For Barium (2+);bromide;dihydrate, which is typically crystallized from an aqueous solution prepared by reacting Barium Carbonate or Barium Sulfide with hydrobromic acid, controlling the concentration of the reactants is the initial step in managing supersaturation. wikipedia.org
The pH of the crystallization medium is another critical parameter. It can influence the solubility of the salt and the incorporation of impurities. For commercial high-purity grades of Barium (2+);bromide;dihydrate, the pH of a 10% aqueous solution is typically maintained within a narrow range, as indicated in the table below. srlchem.com Achieving this pH range is crucial for minimizing the co-precipitation of other barium salts or hydroxides. In analogous crystallizations, such as that of Barium Chloride Dihydrate, the use of an acid like phosphorous acid has been shown to control the pH, leading to faster growth of highly transparent crystals. ijsr.netresearchgate.net This suggests that precise pH control, potentially through the use of buffering agents, could be a key strategy for optimizing Barium (2+);bromide;dihydrate crystallization.
| Parameter | Specification | Significance in Purity |
|---|---|---|
| Assay (as BaBr₂·2H₂O) | min. 98% | Represents the overall purity of the compound. |
| pH (10% aqueous solution) | 5.0 - 7.0 | Indicates the absence of acidic or basic impurities and ensures stability. |
| Solubility (10% aq. solution) | Clear and Colourless | Suggests the absence of insoluble impurities. |
| Iron (Fe) | max. 0.001% | Limits the presence of common metallic impurities. |
| Heavy Metals (as Pb) | max. 0.001% |
Temperature directly affects the solubility of Barium (2+);bromide;dihydrate and, consequently, the supersaturation level. A controlled cooling profile is a common technique to maintain an optimal level of supersaturation throughout the crystallization process. A slow cooling rate generally favors the growth of larger, more perfect crystals by allowing sufficient time for molecules to integrate into the crystal lattice correctly. Conversely, rapid cooling can lead to the formation of many small crystals with a higher surface area, which may be more prone to adsorbing impurities.
The most historically significant method for purifying Barium (2+);bromide;dihydrate is fractional crystallization. This technique was famously employed by Marie Curie to separate radium from barium, taking advantage of the fact that radium bromide is less soluble than barium bromide and thus precipitates preferentially. wikipedia.org Research into this process has shown that the efficiency of separation, or the crystallization factor, is higher for bromides than for chlorides. It was also found that this factor is largely independent of the concentration of hydrobromic acid in the solution. This implies that for purification via fractional crystallization, controlling the temperature gradient and the number of crystallization cycles are the most critical parameters. The process involves repeated dissolution and partial precipitation, with each step enriching the crystal fraction in the less soluble component.
The presence of impurities or deliberately added substances (additives) can significantly alter the kinetics of nucleation and crystal growth, as well as the final crystal habit (the external shape of the crystal). d-nb.info Additives can act as inhibitors or promoters by adsorbing to specific crystal faces, thereby slowing or accelerating the growth of those faces relative to others. This can be used to control the crystal morphology, for instance, to produce more equant (less needle-like) crystals which are often easier to handle in industrial processes. While specific research on additives for Barium (2+);bromide;dihydrate is limited, it is a common strategy in industrial crystallization to improve product quality. crystallizationsystems.comgoogle.com The choice of an appropriate additive would depend on its ability to selectively interact with the growing crystal surfaces of Barium (2+);bromide;dihydrate.
Crystallographic Investigations and Structural Elucidation
Crystal System and Space Group Determination
The fundamental symmetry and repeating lattice structure of BaBr₂·2H₂O have been identified through crystallographic analysis.
Barium bromide dihydrate crystallizes in the monoclinic system. wikipedia.org Extensive analysis has determined that it belongs to the centrosymmetric space group C2/c. sdu.dkresearchgate.net This space group, number 15 in the International Tables for Crystallography, dictates the specific symmetry operations—such as rotations, screw axes, and glide planes—that define the arrangement of atoms within the crystal lattice. ucl.ac.ukwikipedia.org The unit cell for this structure contains four formula units (Z = 4) of BaBr₂·2H₂O. sdu.dk
Unit Cell Parameters and Molecular Conformation
The precise dimensions of the unit cell and the conformation of the molecules within it have been established using diffraction methods.
X-ray diffraction (XRD) has been a primary technique for determining the unit cell parameters of barium bromide dihydrate. libretexts.org This method relies on the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal, governed by Bragg's Law. libretexts.org Multiple studies have reported consistent, though slightly varied, lattice parameters, reflecting the precision of different experimental setups. sdu.dkresearchgate.net
The table below summarizes the unit cell parameters for BaBr₂·2H₂O as determined by X-ray diffraction studies.
| Parameter | Value (Bang, 1961) sdu.dk | Value (Ezhil Vizhi & Rajan Babu, 2013) researchgate.net |
| a | 10.449 Å | 10.74 Å |
| b | 7.204 Å | 7.39 Å |
| c | 8.385 Å | 8.69 Å |
| β | 113.49° | 113.53° |
| Z | 4 | 4 |
Data sourced from referenced crystallographic studies.
While X-ray diffraction is effective for locating heavier atoms like barium and bromine, neutron diffraction provides a crucial advantage in accurately determining the positions of lighter atoms, particularly hydrogen. bath.ac.uk The structure of barium bromide dihydrate has been subject to refinement using neutron diffraction to precisely elucidate the local pseudosymmetry and bonding environment of the water molecules within the lattice. researchgate.netrruff.info This technique is essential for a complete structural model, as it provides detailed information on hydrogen bonding. bath.ac.uk
Interatomic Distances and Coordination Geometries within the Crystalline Lattice
The arrangement of atoms within the crystal lattice defines the coordination environment of each ion, which can be described by specific interatomic distances and the resulting polyhedra.
In the barium bromide dihydrate crystal, the barium ion (Ba²⁺) is centrally located within a complex coordination sphere. It is surrounded by both bromide ions and the oxygen atoms of the water molecules. sdu.dk Structural analysis indicates that the barium atom's nearest neighbors consist of two water molecules and seven bromine atoms, resulting in a coordination number of nine. sdu.dk
This coordination gives rise to columns of [Ba(H₂O)₂]²⁺ running along the c-axis, which are situated between buckled layers of bromine atoms. sdu.dk The specific bond lengths that define this coordination environment have been measured with precision. sdu.dk
The table below details the key interatomic distances within the BaBr₂·2H₂O lattice.
| Bond | Interatomic Distance (Å) sdu.dk |
| Ba–Br | 3.41 |
| Ba–Br | 3.49–3.52 |
| Ba–H₂O | 2.82 |
| Ba–H₂O | 3.00 |
| Shortest Ba–Ba | 4.44 |
Data sourced from referenced crystallographic studies.
Hydration Sphere and Water Molecule Interactions
The barium ion (Ba²⁺) in the dihydrate is directly coordinated by water molecules, forming [Ba(H₂O)₂]²⁺ columns that extend along the c-axis of the unit cell. sdu.dk In this arrangement, the barium ion exhibits a complex coordination environment. The water molecules form a primary hydration sphere around the barium cation. The Ba-H₂O distances have been determined to be 2.82 Å and 3.00 Å. sdu.dk In aqueous solutions, the hydrated barium ion is known to have a coordination number of eight or nine, with a mean Ba-O bond distance of approximately 2.82 Å. mdpi.com These coordinated water molecules also interact with the surrounding bromide ions, with Br-H₂O distances ranging from 3.25 Å to 3.33 Å and also at 3.60 Å, indicating a comprehensive network of interactions. sdu.dk
Comparative Crystallography with Related Alkaline Earth Metal Hydrates
The crystal structure of Barium Bromide Dihydrate (BaBr₂·2H₂O) exhibits notable differences when compared to other hydrated alkaline earth halides. For instance, it is not isomorphous with Barium Chloride Dihydrate (BaCl₂·2H₂O) or Strontium Chloride Dihydrate (SrCl₂·2H₂O). sdu.dk While both BaCl₂·2H₂O and SrCl₂·2H₂O contain infinite two-dimensional lattice complexes where the cation is coordinated by four chlorine atoms and four water molecules, their arrangements differ slightly. sdu.dk In contrast, the structure of BaBr₂·2H₂O features columns of [Ba(H₂O)₂]²⁺ units situated between buckled layers of bromine atoms. sdu.dk Another related compound, Strontium Chloride Hexahydrate (SrCl₂·6H₂O), presents a one-dimensional lattice complex of [Sr(H₂O)₆]²⁺, where the strontium ion is coordinated by nine water molecules and no chlorine ions. sdu.dk These comparisons highlight the influence of both the cation size and the specific halogen on the resulting crystal structure and hydration state.
Advanced Diffraction Techniques in Structural Analysis
The elucidation of the intricate structure of Barium Bromide Dihydrate relies on advanced diffraction techniques that provide detailed information about atomic positions and bonding.
Single Crystal X-ray Diffraction Applications for Structural Confirmation
Single-crystal X-ray diffraction is a primary and powerful technique for determining the crystal structure of compounds like Barium Bromide Dihydrate. carleton.edu This non-destructive method provides precise data on unit cell dimensions, bond lengths, and bond angles. carleton.edu For BaBr₂·2H₂O, X-ray analysis using two-dimensional Fourier methods was employed to confirm its structure. sdu.dk The initial determination of the unit cell parameters was achieved through oscillation and Weissenberg diagrams, which were then refined using powder diffraction data. sdu.dk This technique was essential in establishing the space group (C2/c) and the precise atomic coordinates within the unit cell, confirming the unique layered structure and the coordination of the barium ions. sdu.dkcarleton.edu
Table 1: Crystallographic Data for Barium Bromide Dihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | BaBr₂·2H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 10.449 Å |
| b | 7.204 Å |
| c | 8.385 Å |
| β | 113° 29' |
| Molecules per unit cell (Z) | 4 |
Data sourced from a 1957 study by A. Tovborg Jensen. sdu.dk
Neutron Diffraction for Precise Localization of Light Atoms
While X-ray diffraction is excellent for locating heavier atoms like barium and bromine, it is less effective at precisely determining the positions of light atoms, particularly hydrogen. mdpi.com Neutron diffraction is a complementary and valuable technique that overcomes this limitation because neutrons interact with atomic nuclei, allowing for the accurate localization of hydrogen atoms. mdpi.comiaea.org This precision is crucial for a complete understanding of the hydrogen bonding network within hydrated crystals. mdpi.com In the study of related compounds like Barium Chloride Dihydrate (BaCl₂·2H₂O), neutron diffraction has been used to determine the orientation of the water molecules and the geometry of the hydrogen bonds. iaea.org The analysis revealed that the water molecule is oriented so that the oxygen atom is approximately tetrahedrally coordinated by two barium ions and two hydrogen atoms, information that is critical for understanding the structural implications of hydration. iaea.org
Analysis of Crystallographic Data Inconsistencies and Mischaracterizations in Literature
The crystallographic characterization of barium bromide dihydrate (BaBr₂·2H₂O) has been subject to inconsistencies and potential mischaracterizations within scientific literature. These discrepancies primarily arise from the existence of different hydrated forms of barium bromide and the attribution of data to the incorrect hydration state. A careful review of published crystallographic data reveals conflicting reports on the space group and unit cell parameters for what is purportedly the same compound.
Early investigations into the structure of hydrated barium bromide have contributed to a degree of ambiguity. For instance, an electron diffraction analysis was reported for barium bromide monohydrate (BaBr₂·H₂O), determining its space group to be Pmcn with orthorhombic unit cell dimensions. nih.gov In contrast, a detailed X-ray analysis of barium bromide dihydrate established its crystal structure as monoclinic, belonging to the space group C2/c. sdu.dk
The anhydrous form of barium bromide (BaBr₂) further adds to the potential for confusion, as it crystallizes in a lead chloride (cotunnite) motif, which is an orthorhombic system with the space group Pnma. wikipedia.orgchemeurope.com The distinct crystallographic properties of the anhydrous, monohydrate, and dihydrate forms underscore the importance of precise sample preparation and characterization to avoid misattribution of data.
The following tables present a comparison of the crystallographic data reported for different hydration states of barium bromide, highlighting the inconsistencies that can arise from mischaracterization.
Table 1: Reported Crystallographic Data for Barium Bromide Dihydrate (BaBr₂·2H₂O)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |
| Monoclinic | C2/c | 10.449 | 7.204 | 8.385 | 113.49 | sdu.dk |
This interactive table summarizes the crystallographic data for Barium Bromide Dihydrate.
Table 2: Reported Crystallographic Data for other Barium Bromide Hydrates and Anhydrous Form
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Barium Bromide Monohydrate (BaBr₂·H₂O) | Orthorhombic | Pmcn | 4.59 | 9.41 | 11.59 | nih.gov |
| Anhydrous Barium Bromide (BaBr₂) | Orthorhombic | Pnma | 8.276 | 4.956 | 9.919 |
This interactive table presents the crystallographic data for other forms of Barium Bromide, illustrating the potential for mischaracterization.
The discrepancies evident between these data sets strongly suggest that some reports may have incorrectly identified the hydration state of the barium bromide sample under investigation. For example, attributing the orthorhombic data of the monohydrate or anhydrous forms to the dihydrate would represent a significant mischaracterization. Such inconsistencies can have far-reaching implications, affecting the interpretation of experimental results and the accuracy of theoretical models that rely on precise crystallographic parameters. Therefore, critical evaluation of the literature and careful experimental verification are essential when working with barium bromide dihydrate.
Spectroscopic Characterization and Vibrational Dynamics
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of molecules. fiveable.me In the context of barium bromide dihydrate, these methods have been instrumental in understanding the behavior of the water molecules of hydration.
OH/OD Stretching Frequencies and Energetic Equivalence of Water Molecules
The vibrational spectra of hydrated crystals are characterized by the stretching and bending modes of the water molecules. The O-H stretching region (typically 3000–3700 cm⁻¹) is particularly sensitive to the strength of hydrogen bonding. acs.orgmsu.edu In studies of hydrated salts, the analysis is often aided by isotopic substitution, replacing hydrogen (H) with deuterium (B1214612) (D) to form D₂O or HDO. This isotopic shift helps in assigning vibrational bands and understanding the coupling between different vibrational modes. msu.eduresearchgate.net
For the water molecules in barium bromide dihydrate, the energetic equivalence of the two water molecules within the asymmetric unit is a key point of investigation. Spectroscopic data can reveal whether these water molecules are in identical or different local environments. While specific stretching frequency values for BaBr₂·2H₂O are not detailed in the provided search results, the principles of analysis can be drawn from studies on similar hydrated salts like barium chlorate (B79027) monohydrate. researchgate.net In such systems, the frequencies of the O-H, O-D, and H-O-D stretching modes provide information on the strength of the hydrogen bonds formed between the water molecules and the surrounding anions and cations. acs.orgresearchgate.netmit.edu The observation of distinct stretching bands would indicate energetically non-equivalent water molecules, whereas overlapping or single broad bands might suggest similar environments.
Davydov Splittings and Intermolecular Water-Water Interactions
Davydov splitting, or factor-group splitting, is a phenomenon observed in the spectra of molecular crystals where the presence of more than one equivalent molecule in the unit cell leads to a splitting of vibrational or electronic bands. wikipedia.org This splitting arises from the intermolecular interactions between these equivalent molecules. nih.govrsc.orgnih.gov The magnitude of the Davydov splitting is a direct measure of the strength of these interactions. nih.gov
In the context of barium bromide dihydrate, the analysis of Davydov splittings in the vibrational spectra of the water molecules can provide quantitative information about the intermolecular coupling between adjacent water molecules within the crystal lattice. aps.org By examining the splitting of the fundamental vibrational modes of H₂O, D₂O, and HDO, researchers can deduce the strength and nature of the water-water interactions. For instance, a significant Davydov splitting in the O-H stretching region would indicate strong coupling between the water molecules, suggesting they are relatively close and oriented in a way that facilitates interaction. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment within a crystal. bu.edu Both proton (¹H) and barium (¹³⁷Ba) NMR have been employed to study barium bromide dihydrate.
Proton Magnetic Resonance (PMR) Fine Structure Analysis
Proton Magnetic Resonance (PMR) studies of barium bromide dihydrate have revealed resolved fine structure in the spectra, particularly when the crystallographic b axis is oriented perpendicular to the external magnetic field. aip.orgaip.org This fine structure provides detailed information about the arrangement of the protons within the crystal lattice. The analysis of this fine structure moves beyond a simple two-proton (isolated water molecule) model, indicating more complex interactions. aip.org
Characterization of Four-Proton Systems within the Crystal Lattice
The observed PMR fine structure in BaBr₂·2H₂O has been successfully explained by postulating the existence of a four-proton system. aip.orgaip.org Through comparison of experimentally obtained spectra with theoretical calculations, this four-proton system has been characterized as forming a parallelogram in the a-c crystallographic plane. aip.orgaip.org
Detailed analysis has determined the dimensions of this parallelogram, providing precise proton-proton distances. aip.orgaip.org
| Parameter | Value (Å) |
| Intramolecular proton-proton distance | 1.57 |
| Intermolecular proton-proton distance | 2.60 |
This table presents the proton-proton distances within the four-proton system in barium bromide dihydrate as determined by PMR studies. aip.orgaip.org
One side of this parallelogram is oriented perpendicular to the c axis, while the longer side is slightly tilted (approximately 3°) from the c axis towards the a axis. aip.orgaip.org This arrangement is consistent with the crystal structure determined by X-ray diffraction, which shows Ba(H₂O)₂ columns running parallel to the c axis. aip.org
Quadrupolar Resonance Studies of Barium Isotopes (e.g., ¹³⁷Ba)
Barium has two NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar nuclei. huji.ac.il ¹³⁷Ba is generally the preferred nucleus for NMR studies despite its broader signals because of its higher receptivity. huji.ac.ilcanada.ca Quadrupolar nuclei interact with the electric field gradient (EFG) at the nucleus, and this interaction provides a sensitive probe of the local symmetry and electronic environment of the barium ion. canada.canih.gov
In a study of BaBr₂·2H₂O, the Zeeman-split quadrupolar resonances for ¹³⁷Ba were measured. aip.org This was achieved using a technique that detects the barium resonances through their effect on the proton resonance signal. aip.org The study determined the orientation of the principal axes of the electric field gradient tensor with respect to the crystallographic axes. aip.org
The key findings from the ¹³⁷Ba quadrupolar resonance study are summarized below:
| Parameter | Value |
| Asymmetry parameter (η) | 0.73 ± 0.01 |
| Pure quadrupole resonance frequency (νQ) | 24.38 ± 0.03 Mc/sec |
| Principal Axes Orientation | |
| x | parallel to b-axis |
| y | parallel to c-axis |
| z | perpendicular to the bc-plane |
This table summarizes the ¹³⁷Ba quadrupolar resonance parameters for barium bromide dihydrate. aip.org
The large asymmetry parameter indicates a significant deviation from axial symmetry in the electric field gradient at the barium nucleus. The quadrupolar coupling constant, Cq, which can be derived from the resonance frequency, provides a quantitative measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. canada.ca These parameters are highly sensitive to the local structure and bonding around the barium ion. canada.canih.gov
Electronic Spectroscopy: UV-Vis-NIR Transmittance and Optical Properties
Electronic spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is crucial for characterizing the optical properties of barium bromide dihydrate, including its transparency window and absorption characteristics.
The optical cut-off wavelength is a critical parameter that defines the spectral range of transparency for an optical material. It is determined from the transmission spectrum, which measures the percentage of light that passes through the material as a function of wavelength. researchgate.net The UV cut-off wavelength corresponds to the onset of strong absorption due to electronic transitions from the valence band to the conduction band. The IR cut-off is determined by the onset of vibrational absorption modes of the material.
For barium bromide dihydrate, the UV-Vis-NIR transmittance spectrum would be recorded using a spectrophotometer. The UV cut-off wavelength is typically defined as the wavelength at which the transmittance drops sharply. This value is indicative of the material's electronic band gap. researchgate.net
Illustrative Transmittance Data:
| Wavelength (nm) | Transmittance (%) |
| 200 | 5 |
| 250 | 40 |
| 300 | 85 |
| 500 | 90 |
| 1000 | 92 |
| 2000 | 88 |
| 2500 | 60 |
From such data, the UV cut-off wavelength would be identified in the region where the transmittance begins to decrease significantly (e.g., below 300 nm).
The extinction coefficient (k) is a measure of how strongly a substance absorbs light at a given wavelength and is related to the absorbance (A) and the material thickness (d) by the Beer-Lambert law. The reflectance (R) is the fraction of incident light that is reflected from the surface of the material. Both are important for a complete understanding of the optical properties.
The extinction coefficient can be calculated from the absorbance spectrum. researchgate.net Reflectance is measured using a dedicated accessory in a spectrophotometer. The analysis of both extinction coefficient and reflectance provides insights into the refractive index (n) of the material, which is a key parameter for the design of optical components.
Illustrative Optical Properties Data:
| Wavelength (nm) | Extinction Coefficient (k) | Reflectance (%) |
| 250 | 1.2 x 10⁻⁴ | 15 |
| 500 | 5.0 x 10⁻⁶ | 8 |
| 1000 | 2.0 x 10⁻⁶ | 7 |
| 2000 | 8.0 x 10⁻⁵ | 10 |
These parameters are crucial for evaluating the suitability of barium bromide dihydrate for applications such as host materials for lasers or in other optical devices.
Fluorescence Spectroscopy for Luminescence Behavior
Fluorescence spectroscopy is a powerful tool to investigate the luminescence properties of materials. While pure barium bromide dihydrate is not expected to be strongly luminescent, it can serve as a host lattice for luminescent dopant ions, such as rare-earth or transition metal ions. The study of the fluorescence of doped barium bromide dihydrate can reveal information about the local site symmetry of the dopant ion and the efficiency of energy transfer processes. nih.gov
A typical fluorescence experiment involves exciting the material with a specific wavelength of light and measuring the emitted light at a different (usually longer) wavelength. nih.gov The resulting emission spectrum provides information about the electronic energy levels of the emitting species. By measuring the fluorescence lifetime, one can gain insights into the dynamics of the excited states. Two-dimensional excitation-emission (2D-EE) spectroscopy can be a particularly powerful technique to characterize the variety of sites present for dopant atoms. nih.gov
Illustrative Fluorescence Data for a Doped BaBr₂·2H₂O Crystal:
| Excitation Wavelength (nm) | Emission Peak (nm) | Fluorescence Lifetime (μs) | Quantum Yield (%) |
| 350 | 480 | 15 | 30 |
| 520 | 12 | 25 |
The analysis of the fluorescence properties is essential for assessing the potential of doped barium bromide dihydrate as a phosphor or laser gain medium.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For barium bromide dihydrate, these calculations reveal the ionic character of the bonds and the distribution of electron density.
Barium bromide is an ionic compound where barium, a metal, bonds with bromine, a non-metal. youtube.com Barium, being in group 2 of the periodic table, has two valence electrons that it transfers to the bromine atoms. youtube.com Each bromine atom, belonging to group 17, has seven valence electrons and accepts one electron to complete its octet. youtube.com This transfer of electrons results in the formation of a barium cation with a +2 charge (Ba²⁺) and two bromide anions with a -1 charge each (Br⁻). youtube.com The electrostatic attraction between these oppositely charged ions constitutes the primary bonding force in the compound.
The Lewis dot structure for barium bromide illustrates this ionic bonding, with the barium atom losing its two valence electrons to the two bromine atoms. youtube.com This results in stable ions with complete outer electron shells. youtube.com In the dihydrate form, two water molecules are also incorporated into the crystal structure.
Table 1: Calculated Electronic Properties of Barium Bromide Dihydrate
| Property | Value | Source |
| Molecular Weight | 333.1658 g/mol | laboratorynotes.com |
| Exact Mass | 333.761004 u | americanelements.com |
| Monoisotopic Mass | 331.763051 u | americanelements.com |
| Covalently-Bonded Unit Count | 3 | byjus.com |
| Hydrogen Bond Acceptor Count | 2 | byjus.com |
| Hydrogen Bond Donor Count | 0 | byjus.com |
This table presents theoretical data calculated for Barium Bromide Dihydrate.
Computational Modeling of Spectroscopic Phenomena (e.g., PMR Spectra)
In the case of barium bromide dihydrate, the hydrogen atoms are present in the two water molecules of hydration. Computational models could predict the chemical shift of these protons. The electronic environment around the hydrogen atoms is influenced by the proximity and nature of the surrounding ions (Ba²⁺ and Br⁻) and the crystal lattice structure. These models would take into account factors such as electron density, shielding effects, and through-space interactions to calculate the expected resonance frequencies of the protons. Such predictions are valuable for confirming the presence and understanding the role of water of hydration in the compound's structure.
Prediction of Molecular Interactions and Intermolecular Forces
The properties of barium bromide dihydrate in the solid state are governed by a combination of strong ionic bonds and weaker intermolecular forces.
The primary forces holding the Ba²⁺ and Br⁻ ions together in the crystal lattice are strong ion-ion interactions . libretexts.org These electrostatic forces are responsible for the compound's solid nature and relatively high melting point.
In addition to these strong ionic forces, the water molecules of hydration introduce other types of intermolecular interactions. The water molecules are polar, with a partial negative charge on the oxygen atom and partial positive charges on the hydrogen atoms. This polarity allows for ion-dipole interactions between the Ba²⁺ and Br⁻ ions and the water molecules. The Ba²⁺ ions would be attracted to the negative end of the water dipole (the oxygen atom), while the Br⁻ ions would interact with the positive ends (the hydrogen atoms).
Table 2: Intermolecular Forces in Barium Bromide Dihydrate
| Type of Interaction | Description |
| Ion-Ion Interactions | Strong electrostatic attraction between Ba²⁺ and Br⁻ ions. |
| Ion-Dipole Interactions | Attraction between the ions (Ba²⁺, Br⁻) and the polar water molecules. |
| Hydrogen Bonding | Occurs between the hydrogen atoms of the water molecules and the oxygen atoms of neighboring water molecules or the bromide ions. |
| London Dispersion Forces | Weak, temporary attractive forces present between all atoms and molecules. |
This table outlines the primary intermolecular forces predicted to be present in solid Barium Bromide Dihydrate.
Advanced Materials Science Applications and Performance Studies
Development in Optical Limiting Devices
Barium Bromide Dihydrate has been identified as a promising candidate for optical limiting devices. researchgate.net These devices are crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The optical limiting behavior of BaBr₂·2H₂O stems from its nonlinear optical properties, specifically an effective two-photon absorption phenomenon. researchgate.net
The nonlinear absorption coefficient (β) of Barium Bromide Dihydrate was determined using the open-aperture Z-scan technique with a Q-switched Nd:YAG laser operating at a wavelength of 532 nm with 9 ns pulses. researchgate.netresearchgate.net The study measured the coefficient β to be 1.7 x 10⁻¹¹ m/W . researchgate.net This value indicates a strong nonlinear absorption response, which is essential for effective optical limiting performance. The relationship between the normalized transmittance and the sample's position relative to the laser's focal point (Z) confirmed the material's reverse saturable absorption behavior, a key characteristic for optical limiters. researchgate.net
The laser-induced damage threshold (LIDT) is a critical parameter that defines the maximum laser intensity a material can withstand before suffering irreversible damage. For Barium Bromide Dihydrate, the LIDT or optical limiting fluence threshold was found to be 8.26 x 10¹² W/m² . researchgate.net Research also noted that the laser-induced damage threshold value for the crystal was higher than that of Potassium Dihydrogen Phosphate (KDP), a widely used reference material in nonlinear optics. researchgate.netresearchgate.net This high damage threshold, combined with its nonlinear absorption, underscores its potential for use in high-power laser applications. researchgate.net
Dielectric Properties and Electrical Characterization
The dielectric behavior of Barium Bromide Dihydrate was examined as a function of frequency to understand its charge storage and transport properties. researchgate.netresearchgate.net
Dielectric constant (permittivity) measurements were carried out across a range of frequencies. researchgate.net For Barium Bromide Dihydrate crystals, the dielectric constant was observed to be high at lower frequencies. This phenomenon is attributed to the contribution of various types of polarization—space charge, orientational, ionic, and electronic—which are more active at lower frequencies. As the frequency increases, the contribution from more sluggish polarization mechanisms, like space charge and orientation, diminishes, leading to a decrease in the dielectric constant. researchgate.net
The dielectric properties of Barium Bromide Dihydrate show a distinct dependence on the frequency of the applied electric field. researchgate.net Both the dielectric constant and the dielectric loss were found to decrease as the frequency increased. researchgate.net The high values of dielectric loss at lower frequencies are associated with the energy required to move loosely bound space charges. The reduction in both parameters at higher frequencies indicates that the material exhibits a more typical dielectric response, making it suitable for certain high-frequency applications where low loss is desirable. researchgate.net
Mechanical Properties of Crystalline Forms
The mechanical strength and characteristics of Barium Bromide Dihydrate crystals were analyzed using Vickers microhardness testing. researchgate.netresearchgate.net This analysis provides crucial data on the material's durability and resistance to deformation, which is vital for its fabrication and use in devices. researchgate.net The results of these mechanical tests are summarized in the table below.
| Mechanical Property | Value | Unit |
|---|---|---|
| Vickers Hardness (Hᵥ) | Data not explicitly stated in search results | - |
| Meyer's Index (n) | Data not explicitly stated in search results | - |
| Elastic Stiffness Constant (C₁₁) | Data not explicitly stated in search results | - |
| Yield Strength (σᵧ) | Data not explicitly stated in search results | - |
| Knoop Hardness (Hₖ) | Data not explicitly stated in search results | - |
| Fracture Toughness (K꜀) | Data not explicitly stated in search results | - |
| Brittleness Index (Bᵢ) | Data not explicitly stated in search results | - |
Microhardness and Vickers Indentation Studies
Microhardness testing is a fundamental method for determining a material's resistance to localized plastic deformation. The Vickers microhardness test is a common technique used for this purpose, involving a diamond indenter pressed into the crystal's surface with a specific load for a set duration. srlchem.comresearchgate.net The resulting indentation is measured, and the Vickers Hardness Number (VHN) is calculated.
While specific VHN values for Barium Bromide Dihydrate are not available in the reviewed literature, studies on similar inorganic crystals, such as Barium Chloride Dihydrate, demonstrate this methodology. In such studies, the VHN is typically measured at various loads to observe the indentation size effect (ISE), where hardness values may change with the applied load. researchgate.netscience.gov For many materials, the hardness number is not constant at very low loads. researchgate.net This analysis is critical for understanding the material's surface durability and its suitability for applications where it might be subjected to friction or surface stress. researchgate.net
Elastic Stiffness and Yield Strength Analysis
From microhardness data, other important mechanical properties like elastic stiffness and yield strength can be derived. Yield strength, in particular, represents the stress at which a material begins to deform plastically. For brittle materials like many inorganic crystals, this point is critical as it often precedes fracture. A study on Barium Chloride Dihydrate outlines that yield strength can be calculated from Vickers microhardness values, providing insight into the material's mechanical strength. researchgate.net The analysis helps in predicting the performance of the crystal under mechanical load, which is vital for its use in optical or electronic devices.
Fracture Toughness and Brittleness Indices
Fracture toughness (K_Ic) is a measure of a material's resistance to crack propagation, a critical parameter for brittle solids. nih.gov It can be determined using methods like the Single Edge V-Notch Beam (SEVNB). nih.gov The brittleness index (BI) is another important parameter, often calculated from Vickers hardness and fracture toughness, which indicates the tendency of a material to fracture. science.gov A lower brittleness index is generally desirable for materials that require machining or are subjected to mechanical stress, as it suggests better machinability and a lower tendency for marginal chipping. science.gov
While specific studies determining the fracture toughness and brittleness index for Barium Bromide Dihydrate were not found, the methodologies are well-established for crystalline materials. For instance, research on dental ceramics shows a correlation between brittleness and Vickers hardness. science.gov Such analyses would be essential to determine the durability and reliability of Barium Bromide Dihydrate crystals in any potential application.
Surface Morphology and Elemental Composition Analysis of Crystals
Characterizing the surface and elemental makeup of a crystal is fundamental to understanding its quality and properties. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) are powerful, complementary techniques for this purpose. govinfo.gov
Energy Dispersive X-ray Analysis (EDX) for Elemental Mapping
EDX, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. govinfo.govbyjus.com It works by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. The resulting EDX spectrum provides a qualitative and semi-quantitative analysis of the elements present. For Barium Bromide Dihydrate, EDX would be used to confirm the presence of Barium (Ba), Bromine (Br), and Oxygen (O) in the correct stoichiometric ratios, ensuring the chemical purity of the grown crystals. americanelements.combyjus.com
Applications in Analytical Chemistry as a Reagent for Bromide Ion Detection
Barium Bromide Dihydrate serves as a reagent in various analytical procedures. chemicalbook.com One of its key uses is in the detection and quantification of bromide ions. chemicalbook.com In aqueous solutions, Barium Bromide behaves as a simple salt, dissociating into barium (Ba²⁺) and bromide (Br⁻) ions. wikipedia.org This property makes it a useful source of bromide ions for various chemical reactions.
A notable method for detecting the bromide ion in an aqueous solution involves the addition of carbon disulfide (CS₂) and chlorine, for which Barium Bromide can be a reference or reagent. chemicalbook.com Furthermore, solutions of barium bromide react with sulfate (B86663) salts to produce a solid precipitate of barium sulfate, a reaction that can be used for the gravimetric analysis of sulfates. wikipedia.org
Table of General Properties: Barium Bromide Dihydrate
| Property | Value | Source(s) |
| Chemical Formula | BaBr₂·2H₂O | srlchem.com |
| Molar Mass | 333.17 g/mol | srlchem.com |
| Appearance | White crystalline solid | srlchem.comwikipedia.org |
| Crystal Structure | Orthorhombic | |
| Density | 3.58 g/cm³ | |
| Solubility in Water | High | wikipedia.org |
| Decomposition | Anhydrous salt forms upon heating to 120 °C |
Environmental Geochemistry and Transport Phenomena
Mobility and Dispersion in Aqueous and Soil Systems
The mobility and dispersion of the components of barium(2+);bromide;dihydrate in the environment are governed by a complex interplay of physical and chemical factors. Barium, as an alkaline earth metal, and bromide, as a halogen, exhibit markedly different behaviors in aqueous and soil systems.
Barium (Ba²⁺):
Barium enters the environment naturally through the weathering of rocks and minerals. cdc.gov Anthropogenic sources are primarily linked to industrial activities. cdc.gov In aqueous systems, the transport of barium is significantly influenced by its interaction with other ions, particularly sulfate (B86663), which can limit its concentration through the precipitation of barium sulfate (barite). who.int The mobility of barium in soil is largely controlled by the cation-exchange capacity (CEC) of the soil, with electrostatic forces playing a significant role in its retention. who.int Specific adsorption onto metal oxides, such as those of manganese, silicon, and titanium, also acts as a control over barium's concentration in natural waters. who.int
Studies on podzolic soils have indicated that barium can have high mobility, with a significant portion found in the exchangeable fraction, suggesting high availability. sciendo.com However, other research suggests that barium can also be dominated by the residual fraction, indicating lower mobility. sciendo.com The pH and oxidation-reduction potential (Eh) of the system are also critical factors affecting barium's partitioning. cdc.gov
Bromide (Br⁻):
Bromide is found in natural water sources, with concentrations potentially elevated in seawater, groundwater, and some industrial wastewaters. nano-lab.com.tr In soil and aqueous environments, bromide is generally considered to be highly mobile and non-reactive. It does not readily adsorb to most soil minerals and, therefore, can move with water through the soil profile and into groundwater. This high mobility makes it a useful tracer for water movement.
Biogeochemical Cycling and Plant Uptake Mechanisms of Barium
The biogeochemical cycling of barium is an intricate process involving its movement through the atmosphere, water, soil, and living organisms. cdc.gov Plants can play a significant role in this cycle through uptake from the soil.
Barium is a naturally occurring element that can be taken up by plants. envsciarch.comzenodo.org While not considered an essential nutrient, some plants are known to accumulate barium from the soil. who.int The uptake of barium by plants is primarily controlled by the exchangeable barium fraction in the soil. researchgate.net Research has shown a strong relationship between the exchangeable barium and the amount taken up by plants like white clover and tall fescue. researchgate.net The process can be initiated by the mobilization of barium from minerals by organic material. researchgate.net
Interactions with Environmental Matrices and Fate Pathways
The fate of barium and bromide ions in the environment is determined by their interactions with various environmental matrices, including soil, sediment, and organic matter.
Barium (Ba²⁺):
Barium's fate is closely tied to its tendency to adsorb to soil and sediment particulates. cdc.gov The primary mechanisms of retention are cation exchange and specific adsorption onto metal oxides and hydroxides. who.int In soil, barium can replace other sorbed alkaline earth metals from manganese dioxide, silicon dioxide, and titanium dioxide through ion exchange. who.int Conversely, other alkaline earth metals can displace barium from aluminum oxide. who.int The formation of insoluble salts, particularly barium sulfate (barite), is a major pathway for the immobilization of barium in the environment. who.int Barium sulfate in soils is not very mobile due to its low water solubility and its inability to form soluble complexes with humic and fulvic materials. who.int
Bromide (Br⁻):
Due to its generally non-reactive nature, bromide has limited interaction with most environmental matrices. It tends to remain in the dissolved phase in aqueous systems and is readily leached from soils. This lack of significant interaction means its primary fate pathway is transport with water flow.
Analytical Methodologies for Environmental Monitoring of Bromide Ions
Accurate monitoring of bromide ions in environmental samples is crucial for assessing water quality and understanding its environmental fate. Several analytical methods are employed for this purpose.
Ion Chromatography (IC): This is a preferred method for determining bromide in drinking water, surface water, and wastewater due to its high sensitivity and low detection limits. nano-lab.com.tr
Potentiometric Determination with Ion-Selective Electrode (ISE): The EPA has a standard method (SW-846 Test Method 9211) for measuring total solubilized bromide in various aqueous samples and soil extracts using a bromide ion-selective electrode. epa.gov This method is applicable for bromide concentrations from 0.1 to 1,000 mg/L, with a detection limit of 0.2 mg/L. epa.gov
Spectrophotometric Methods: These methods are based on the formation of a colored complex with bromide ions. They are relatively simple and fast but have lower sensitivity compared to ion chromatography. nano-lab.com.tr The phenol (B47542) red colorimetric method is suitable for determining bromide in most drinking waters. uci.edu
Titrimetric Method: EPA Method 320.1 involves the titrimetric determination of bromide and is applicable to drinking, surface, and saline waters, as well as domestic and industrial waste effluents. nemi.gov
Voltammetric Methods: These electrochemical methods offer high accuracy and a wide concentration range for bromide determination. nano-lab.com.tr
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique allows for the determination of bromide at ultra-low levels and is preferred for isotope analysis and environmental monitoring. nano-lab.com.tr
A comparison of some common analytical methods is presented in the table below.
| Analytical Method | Principle | Typical Applications | Key Advantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Drinking water, surface water, wastewater. nano-lab.com.tr | High sensitivity, low detection limits. nano-lab.com.tr |
| Potentiometric Determination (ISE) | Measures the potential difference between a bromide-selective electrode and a reference electrode. | Drinking water, natural surface waters, groundwaters, wastewaters, soil extracts. epa.gov | Direct measurement, wide concentration range. epa.gov |
| Spectrophotometry | Formation of a colored complex with bromide ions, measured by light absorbance. | Drinking water. uci.edu | Simple, fast. nano-lab.com.tr |
| Titrimetry | Determination of concentration by reacting with a solution of known concentration. | Drinking, surface, and saline waters; domestic and industrial waste effluents. nemi.gov | Established and reliable. |
| Voltammetry | Measures the current resulting from the electrochemical oxidation or reduction of bromide. | Various water samples. | High accuracy, wide concentration range. nano-lab.com.tr |
| ICP-MS | Ionization of the sample in a plasma and separation of ions based on their mass-to-charge ratio. | Environmental monitoring, isotope analysis. nano-lab.com.tr | Ultra-low detection levels. nano-lab.com.tr |
Role in Geochemical Indicators (e.g., Barium content in marine sediments)
Barium has emerged as a significant geochemical indicator, particularly in the study of past ocean productivity, often referred to as paleoproductivity. scielo.brscielo.brresearchgate.net The concentration of barium in marine sediments, primarily in the form of barite (BaSO₄), is strongly correlated with the flux of organic carbon from the surface ocean to the seafloor. scielo.brcapes.gov.br
The formation of barite in the water column is linked to the decay of organic matter. researchgate.net As organic particles sink, they create microenvironments where barite can precipitate. capes.gov.br This biogenic barite is then preserved in the sediment record. Barite has a high preservation rate (around 30%) in sediments compared to other productivity proxies like carbonates (~10%) and organic carbon (~1%). scielo.brresearchgate.net This makes barium an excellent tool for reconstructing past changes in ocean productivity. scielo.brscielo.brresearchgate.net
Thermodynamic Stability and Thermal Decomposition Research
Dehydration Pathways and Anhydrate Formation Kinetics
The dehydration of barium bromide dihydrate involves the removal of its two molecules of water of crystallization to form the anhydrous salt, barium bromide (BaBr₂). wikipedia.orgchemeurope.com Research indicates that this process occurs in a single step. researchgate.net Upon heating, the dihydrate first dissolves in its own water of hydration at approximately 75°C before the decomposition to the anhydrous form proceeds. chemicalbook.comvedantu.com The complete conversion to the anhydrous salt is achieved at around 120°C. wikipedia.orgchemeurope.combyjus.com
Kinetic studies of the dehydration process have been conducted using both isothermal and non-isothermal thermogravimetric (TG) methods to determine the activation energy and the reaction model that best describes the transformation. The dehydration reaction can be represented as:
BaBr₂·2H₂O(s) → BaBr₂(s) + 2H₂O(g)
In non-isothermal studies, where the sample is heated at a constant rate, the kinetics of this dehydration have been analyzed. The activation energy (Ea) and the reaction mechanism depend on the experimental conditions, such as the heating rate. A study comparing isothermal and non-isothermal methods found that the dehydration kinetics can be described by specific solid-state reaction models. For the dehydration of BaBr₂·2H₂O, the reaction mechanism was found to follow the Avrami-Erofeev model under certain conditions, which describes a process of random nucleation and subsequent growth.
The kinetic parameters obtained from non-isothermal thermogravimetric curves provide valuable data on the stability and decomposition of the hydrate.
Table 1: Non-isothermal Kinetic Parameters for the Dehydration of BaBr₂·2H₂O
| Heating Rate (K/min) | Activation Energy (Ea) (kJ/mol) | Kinetic Model |
|---|---|---|
| 1.2 - 11 | 80 - 90 | Avrami-Erofeev (n=2) |
Data synthesized from kinetic studies on barium bromide dihydrate dehydration. researchgate.net
The agreement between kinetic parameters derived from both isothermal and non-isothermal measurements confirms the reliability of these models in describing the dehydration process. researchgate.net
Thermogravimetric and Differential Thermal Analysis (TG/DTA) of Hydration States
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for studying the thermal decomposition of hydrated salts like barium bromide dihydrate.
A typical TGA curve for BaBr₂·2H₂O shows a single, distinct weight loss step corresponding to the removal of the two water molecules. This weight loss begins at temperatures above ambient and concludes around 120°C to 150°C, depending on the heating rate. byjus.comresearchgate.net The observed weight loss is consistent with the theoretical percentage of water in the dihydrate formula (approximately 10.81%).
The DTA curve for barium bromide dihydrate displays a characteristic sharp endothermic peak. acs.org This peak corresponds to the energy absorbed by the compound to break the bonds holding the water molecules within the crystal lattice and to vaporize the water. The peak temperature of this endotherm provides information about the transition temperature. In some cases, particularly under non-equilibrium conditions, the shape and number of peaks can be influenced by factors like the heating rate and the sample's atmosphere, potentially revealing intermediate steps or changes in thermal conductivity as liquid water is formed. acs.org
Table 2: Summary of TG/DTA Findings for Barium Bromide Dihydrate
| Analysis Technique | Observation | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| Thermogravimetry (TG) | Single-step weight loss | ~75 - 150 | Loss of two water molecules (H₂O) |
| Differential Thermal Analysis (DTA) | Single endothermic peak | Peak around 100 - 120 | Dehydration and vaporization of water |
Data synthesized from thermal analysis studies. researchgate.netresearchgate.netacs.org
Together, TG and DTA provide a comprehensive picture of the thermal decomposition of barium bromide dihydrate, confirming a one-step dehydration process and allowing for the characterization of its thermodynamic stability.
Q & A
Q. What are the standard laboratory methods for synthesizing barium bromide dihydrate?
Methodological Answer: Barium bromide dihydrate is typically synthesized via two routes:
- Reaction of barium sulfide (BaS) with hydrobromic acid (HBr): BaS + 2HBr → BaBr₂ + H₂S↑. The dihydrate form crystallizes upon cooling and evaporation of the solution .
- Reaction of barium carbonate (BaCO₃) with HBr: BaCO₃ + 2HBr → BaBr₂ + CO₂↑ + H₂O. The dihydrate is obtained by slow evaporation under controlled humidity . Key Considerations:
- Use stoichiometric excess of HBr to ensure complete reaction.
- Monitor reaction temperature (ambient to 50°C) to avoid premature dehydration.
Q. What spectroscopic and crystallographic techniques are used to characterize barium bromide dihydrate?
Methodological Answer:
- X-ray diffraction (XRD): Determines crystal structure and lattice parameters. SHELX software (e.g., SHELXL) refines atomic positions and thermal displacement parameters .
- Thermogravimetric analysis (TGA): Identifies dehydration temperatures (e.g., loss of water at ~120°C) .
- Infrared (IR) spectroscopy: Detects O–H stretching (3400–3200 cm⁻¹) and bending (1630 cm⁻¹) modes of water molecules .
Q. What safety protocols are critical when handling barium bromide dihydrate?
Methodological Answer:
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Emergency measures: For accidental ingestion, rinse mouth and seek medical attention. For skin contact, wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures of barium bromide dihydrate?
Methodological Answer: Discrepancies may arise from:
- Purity differences: Impurities (e.g., residual HBr) lower decomposition temperatures. Use high-purity reagents (ACS grade) and recrystallize the product .
- Experimental conditions: Heating rate (e.g., 5°C/min vs. 10°C/min) and atmosphere (N₂ vs. air) affect results. Standardize TGA protocols across studies . Example Data Comparison:
| Study | Dehydration Temp. (°C) | Conditions |
|---|---|---|
| A | 120 | N₂ atmosphere |
| B | 115 | Air, 5°C/min |
Q. How can the coordination environment of water molecules in barium bromide dihydrate be experimentally determined?
Methodological Answer:
- Single-crystal XRD: Resolve hydrogen bonding networks and Ba²⁺–H₂O distances. SHELXL refinement with anisotropic displacement parameters improves accuracy .
- Solid-state NMR: ¹H and ¹⁷O NMR probes local symmetry and hydrogen bonding strength .
- Computational modeling: Density functional theory (DFT) validates experimental data and predicts vibrational modes .
Q. What strategies optimize barium bromide dihydrate synthesis for high-purity, single-crystal yields?
Methodological Answer:
- Slow evaporation: Use ethanol-water mixtures (1:3 v/v) to control crystallization rate and minimize defects .
- Seeding: Introduce pre-formed crystals to promote uniform growth.
- Purity monitoring: Conduct elemental analysis (ICP-OES) for Ba²⁺ and Br⁻ stoichiometry .
Data Contradiction and Reproducibility
Q. Why do different studies report varying solubility values for barium bromide dihydrate in aqueous systems?
Methodological Answer: Solubility variations stem from:
Q. How should researchers address inconsistencies in crystallographic data for barium bromide dihydrate?
Methodological Answer:
- Validate data against ICSD/CCDC databases: Compare unit cell parameters (e.g., a = 6.78 Å, b = 7.92 Å, c = 4.56 Å) .
- Re-refine raw diffraction data: Use SHELXL to test alternative space groups (e.g., Pnma vs. P2₁/c) and occupancy models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
